molecular formula C13H6F5NO3S B4037695 Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate

Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate

Cat. No.: B4037695
M. Wt: 351.25 g/mol
InChI Key: PMQNIAJXZUDMNC-UHFFFAOYSA-N
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Description

Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester and a pentafluorobenzoyl group

Scientific Research Applications

Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pentafluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The pentafluorobenzoyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2,3,4,5,6-tetrafluorobenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(2,3,4,5,6-trifluorobenzoyl)amino]-2-thiophenecarboxylate
  • Methyl 3-[(2,3,4,5,6-difluorobenzoyl)amino]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of five fluorine atoms on the benzoyl group, which significantly alters its electronic properties and reactivity compared to its less fluorinated analogs. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 3-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO3S/c1-22-13(21)11-4(2-3-23-11)19-12(20)5-6(14)8(16)10(18)9(17)7(5)15/h2-3H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQNIAJXZUDMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.